molecular formula C25H34O5 B14682555 Carbonic acid;4-cyclohexylphenol CAS No. 27885-35-4

Carbonic acid;4-cyclohexylphenol

Katalognummer: B14682555
CAS-Nummer: 27885-35-4
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: LDOQTXKJGLMFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid;4-cyclohexylphenol is a compound that combines the properties of carbonic acid and 4-cyclohexylphenol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while 4-cyclohexylphenol is a phenolic compound with a cyclohexyl group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;4-cyclohexylphenol typically involves the reaction of 4-cyclohexylphenol with carbon dioxide under specific conditions. One common method is the carboxylation of 4-cyclohexylphenol using carbon dioxide in the presence of a catalyst. This reaction can be carried out under high pressure and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where 4-cyclohexylphenol is reacted with carbon dioxide in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid;4-cyclohexylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylphenol derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Carbonic acid;4-cyclohexylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of carbonic acid;4-cyclohexylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nonylphenol: Similar in structure but with a nonyl group instead of a cyclohexyl group.

    Bisphenol A: Contains two phenol groups connected by a propane bridge.

    Phenol: The simplest phenolic compound without any substituents.

Uniqueness

Carbonic acid;4-cyclohexylphenol is unique due to the presence of both a phenolic group and a cyclohexyl group, which confer distinct chemical and physical properties. Its combination of weak acidity from the carbonic acid and the hydrophobic nature of the cyclohexyl group makes it versatile for various applications .

Eigenschaften

CAS-Nummer

27885-35-4

Molekularformel

C25H34O5

Molekulargewicht

414.5 g/mol

IUPAC-Name

carbonic acid;4-cyclohexylphenol

InChI

InChI=1S/2C12H16O.CH2O3/c2*13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2-1(3)4/h2*6-10,13H,1-5H2;(H2,2,3,4)

InChI-Schlüssel

LDOQTXKJGLMFIV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)O.C1CCC(CC1)C2=CC=C(C=C2)O.C(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.